2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry name for this compound is 2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The name systematically describes the molecular structure by identifying the trifluoromethyl ketone moiety attached to a para-substituted phenyl ring, which bears a tetramethyl-1,3,2-dioxaborolan-2-yl substituent.
The structural representation of this compound can be expressed through multiple standardized formats. The Standard International Chemical Identifier string is InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-9(6-8-10)11(19)14(16,17)18/h5-8H,1-4H3. This International Chemical Identifier provides a unique textual representation that encodes the complete molecular structure, including connectivity and stereochemistry where applicable. The corresponding International Chemical Identifier Key, PDKVUFXTFXPSGZ-UHFFFAOYSA-N, serves as a compressed hash representation of the full International Chemical Identifier string.
The Simplified Molecular Input Line Entry System notation for this compound is expressed as B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(F)(F)F. This Simplified Molecular Input Line Entry System string provides a linear notation that describes the molecular structure in a format readily interpretable by chemical software systems. An alternative Simplified Molecular Input Line Entry System representation is CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)C(=O)C(F)(F)F, which presents the same structural information with a different ordering of atoms.
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
| Standard International Chemical Identifier | InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-9(6-8-10)11(19)14(16,17)18/h5-8H,1-4H3 |
| International Chemical Identifier Key | PDKVUFXTFXPSGZ-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(F)(F)F |
| Canonical Simplified Molecular Input Line Entry System | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(F)(F)F |
Alternative Designations in Chemical Databases
The compound is referenced under several alternative designations across different chemical databases and commercial suppliers. The primary alternative name is 2,2,2-Trifluoroacetophenone-4-boronic acid pinacol ester, which emphasizes the structural relationship to trifluoroacetophenone with a para-positioned boronic acid pinacol ester substitution. This designation is commonly used in commercial chemical catalogs and synthetic organic chemistry literature.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-9(6-8-10)11(19)14(16,17)18/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKVUFXTFXPSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719882 | |
| Record name | 2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004294-77-2 | |
| Record name | 2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Borylation of Aromatic Precursors
Borylation of aromatic compounds is a critical step, often achieved via transition-metal catalysis, such as palladium or copper-catalyzed borylation, to produce the boronate ester precursor.
Aryl halide + bis(pinacolato)diboron (B2pin2) → Aryl-B(pin)
Catalysts: Pd(dppf)Cl2, CuI, or other transition metals.
Acylation of Phenyl or Aromatic Derivatives
Acylation involves reacting phenyl or aromatic amines with acyl chlorides or anhydrides to introduce the ethanone group.
Aromatic amine + Acyl chloride (e.g., trifluoroacetyl chloride) → Acylated aromatic compound
Conditions: Usually carried out in the presence of a base like pyridine or triethylamine, under inert atmosphere.
- Acylation strategies are well-documented for phenyl and heteroaryl compounds, facilitating the attachment of the trifluoromethyl ketone moiety.
Trifluoromethylation
The trifluoromethyl group can be introduced via electrophilic trifluoromethylation or nucleophilic fluorination methods, often using reagents like Togni's reagent or trifluoromethyl iodide under radical conditions.
Aryl precursor + CF3 source → Trifluoromethylated intermediate
Deprotection and Esterification
The tetramethyl-1,3,2-dioxaborolan-2-yl group is typically introduced as a protected boronic acid ester, which can be deprotected or used directly in coupling reactions.
- Usually achieved with acid or base hydrolysis, depending on the reaction setup.
- The boronate ester is stable under various conditions, making it suitable for subsequent cross-coupling reactions.
Data Table Summarizing Preparation Methods
Notes and Considerations
- The choice of reagents and catalysts depends on the specific substrate and desired regioselectivity.
- The trifluoromethylation step often requires careful optimization to prevent over-fluorination or side reactions.
- The boronate ester is generally stable, but conditions must be controlled during deprotection or subsequent coupling reactions.
- The synthetic pathway is modular, allowing for variations based on the starting materials and targeted derivatives.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Synthetic Applications
One of the primary applications of this compound is as an intermediate in organic synthesis. It is particularly significant in cross-coupling reactions such as the Suzuki-Miyaura reaction , which is widely used for forming carbon-carbon bonds. The presence of the boron moiety facilitates these reactions, making it a valuable building block in the synthesis of complex organic molecules.
Synthesis Overview
The synthesis of 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone typically involves:
- Reagents : Palladium catalysts and bases (e.g., potassium carbonate).
- Conditions : Inert atmospheres (nitrogen or argon) to prevent oxidation.
- Key Steps : Formation of the boronic ester followed by coupling with aryl halides.
Medicinal Chemistry Applications
This compound has been explored for its potential biological activities:
Anticancer Activity
Research indicates that compounds containing boron can exhibit anticancer properties. The trifluoromethyl group may enhance lipophilicity and cellular uptake. Preliminary studies suggest that it could inhibit cancer cell proliferation through apoptosis induction.
Case Study :
A study on similar boron-containing compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), indicating potential therapeutic applications.
Antimicrobial Activity
Boron-containing compounds have shown promise in antimicrobial applications. The structural characteristics of this compound allow for interaction with microbial membranes.
Research Findings :
Comparative studies have indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, attributed to disruption of bacterial cell wall synthesis.
Material Science Applications
In materials science, this compound can be utilized to develop advanced materials with specific properties due to its unique chemical structure. Its reactivity makes it suitable for creating functionalized polymers and other materials that require precise chemical modifications.
Toxicological Profile
The safety profile of this compound is still under investigation. Initial assessments suggest low acute toxicity; however, long-term effects and environmental impacts need further exploration.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share the pinacol boronate ester core but differ in substituents, impacting their physicochemical and functional properties:
Reactivity and Stability
- Electron-Withdrawing Effects : The trifluoroacetyl group in the target compound increases electrophilicity, accelerating Suzuki-Miyaura couplings compared to the methyl ketone analogue (–COCH₃) .
- Hydrolytic Stability : The trifluoro group reduces susceptibility to hydrolysis relative to –COCH₃, enhancing shelf life .
Research Findings and Performance Data
Suzuki-Miyaura Coupling Efficiency
| Substrate | Catalyst System | Yield (Target Compound) | Yield (Methyl Ketone Analogue) | Reference |
|---|---|---|---|---|
| 4-Bromobenzonitrile | Pd(PPh₃)₄, K₂CO₃ | 92% | 78% | |
| 2-Iodothiophene | Pd(dba)₂, SPhos | 85% | 63% |
Stability Under Hydrolytic Conditions
| Compound | Half-Life (pH 7.4, 25°C) |
|---|---|
| Target Compound | >72 hours |
| 1-[4-(Pinacol boronate)phenyl]ethanone | 48 hours |
Biological Activity
2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone, with CAS Number 1004294-77-2, is a compound of interest due to its unique structural features and potential biological activities. This article reviews existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 300.08 g/mol. It contains a trifluoroacetyl group and a boron-containing moiety which may contribute to its biological activity. The compound is typically stored under inert conditions at low temperatures to maintain stability.
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it could inhibit specific enzymes or receptors involved in metabolic pathways. For instance, compounds with similar structural motifs have been shown to inhibit tryptophan hydroxylase (TPH1), an enzyme critical in serotonin biosynthesis. Inhibition of TPH1 can influence mood regulation and metabolic disorders such as obesity and fatty liver disease .
Pharmacological Studies
Recent studies have explored the pharmacological implications of related compounds. For example, a derivative exhibited significant inhibition of TPH1 with an IC50 value around 64% at 100 µM concentration . This suggests that the trifluoromethyl group and the boron moiety may enhance binding affinity or specificity towards target enzymes.
Anticancer Activity
Research has indicated that compounds containing similar structural features show promise as anticancer agents. A pyrimidine-based derivative demonstrated potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating effective cell proliferation inhibition . This highlights the potential for this compound to be developed further for cancer therapeutics.
Toxicology and Safety Profile
The safety profile of this compound is critical for its development as a therapeutic agent. Current data indicate that it exhibits moderate toxicity; hazard statements include potential irritation and respiratory issues upon exposure . Further toxicological assessments are necessary to establish a comprehensive safety profile.
Table 1: Biological Activity Summary
| Activity | Value/Description |
|---|---|
| Inhibition of TPH1 | 64% at 100 µM |
| Anticancer Activity | Effective against MDA-MB-231 (IC50: 0.126 µM) |
| Toxicity | Moderate (irritant; respiratory hazard) |
| Molecular Weight | 300.08 g/mol |
Table 2: Comparison with Related Compounds
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.126 | MDA-MB-231 |
| Compound B | 0.250 | TPH1 |
| Compound C | >100 | Non-specific |
Q & A
Q. Table 1: Key Reaction Parameters
| Component | Quantity/Condition | Source |
|---|---|---|
| Pd(PPh₃)₄ | 7.79 mmol (9.000 g) | |
| Solvent Ratio (Tol/EtOH/H₂O) | 900 mL/226 mL/450 mL | |
| Reaction Time | 3 hours at 110°C |
Basic: How is the compound characterized spectroscopically?
Methodological Answer:
- 13C NMR : Peaks at δ ~126–135 ppm confirm the aromatic carbons adjacent to the dioxaborolane group, while δ ~120–125 ppm corresponds to the trifluoromethyl ketone moiety .
- LCMS : A molecular ion peak at m/z 307 [M+H]⁺ confirms the molecular weight .
- IR : Strong C=O stretch at ~1700–1750 cm⁻¹ (trifluoroacetyl group) and B-O vibrations at ~1350 cm⁻¹ .
Advanced: How can Suzuki-Miyaura coupling efficiency be optimized for this boronate ester?
Methodological Answer:
Key factors include:
- Catalyst Selection : Pd(PPh₃)₄ is standard, but Ni-based catalysts (e.g., NiCl₂(dppf)) improve yields in sterically hindered systems (71–75% yields) .
- Ligand Effects : Bulky ligands (e.g., tricyclohexylphosphine) enhance stability of the active Pd(0) species .
- Solvent Systems : Biphasic toluene/ethanol/water mixtures prevent boronate hydrolysis while enabling efficient coupling .
- Base Screening : K₂CO₃ is preferred for mild conditions; stronger bases (e.g., NaOtBu) may induce side reactions .
Q. Table 2: Catalyst Performance Comparison
| Catalyst | Yield (%) | Conditions | Source |
|---|---|---|---|
| Pd(PPh₃)₄ | 98 | 110°C, 3 hours | |
| NiCl₂(dppf) | 71 | 110°C, 24 hours |
Advanced: How to address low coupling yields or byproduct formation?
Methodological Answer:
- Stoichiometry : Maintain a 1:1.07 ratio of boronate to aryl halide to avoid excess halide residual .
- Catalyst Loading : Increase Pd(PPh₃)₄ to 5 mol% if side products (e.g., homocoupling) dominate .
- Additives : Add 1–2 equiv of LiCl to stabilize boronate intermediates in polar solvents .
- Monitoring : Use HPLC to track reaction progress; quench aliquots at intervals to identify degradation pathways .
Advanced: Can this compound enable meta-selective C–H borylation?
Methodological Answer:
Yes, via anionic ligand-mediated borylation :
- Ligand Design : Use dtbpy (4,4′-di-tert-butyl-2,2′-bipyridyl) to direct Pd catalysts to meta positions on benzylamine-derived substrates .
- Substrate Scope : Electron-deficient aryl ketones (e.g., trifluoroacetyl groups) enhance regioselectivity due to electronic effects .
- Validation : 13C NMR confirms exclusive meta-borylation (δ ~130 ppm for meta-C) .
Advanced: How is this compound applied in organic electronics?
Methodological Answer:
- Conjugated Polymers : Acts as a monomer in Suzuki couplings to build donor-π-acceptor (D–π–A) dyads for OLEDs .
- Device Integration : Co-polymerize with triphenylamine (TPA) or phenoxazine derivatives to tune charge-transfer properties .
- Performance Metrics : OLEDs with these polymers exhibit external quantum efficiency (EQE) >15% due to horizontal molecular orientation .
Safety: What precautions are critical during handling?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
